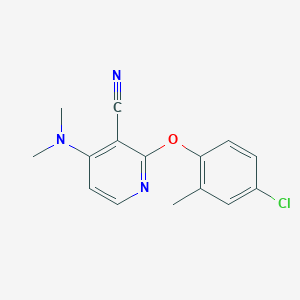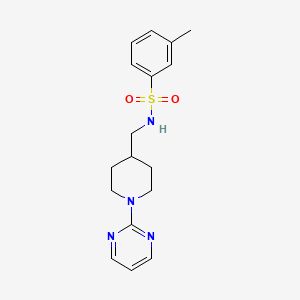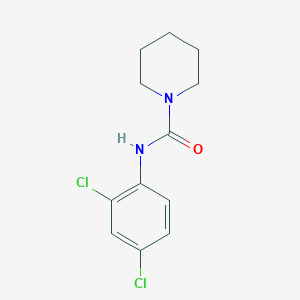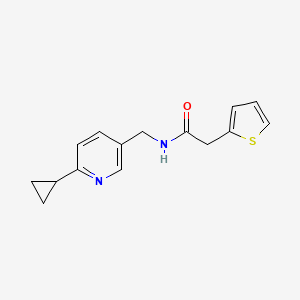![molecular formula C13H15N5O3 B2391096 1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-40-8](/img/structure/B2391096.png)
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as XAV-939, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. XAV-939 is a potent inhibitor of the Wnt signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
XAV-939 inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt signaling pathway, and its degradation leads to the activation of the pathway. XAV-939 stabilizes Axin by inhibiting tankyrase, leading to the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
XAV-939 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis by blocking the Wnt signaling pathway. In neurodegenerative diseases, XAV-939 protects neurons from degeneration and improves cognitive function by blocking the Wnt signaling pathway. In bone diseases, XAV-939 promotes bone formation and inhibits bone resorption by blocking the Wnt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of XAV-939 is its potency and specificity for the Wnt signaling pathway. XAV-939 has been shown to be a highly effective inhibitor of the pathway, making it a valuable tool for studying the role of the pathway in various cellular processes. However, one limitation of XAV-939 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of XAV-939. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the role of the pathway in other diseases, such as diabetes and cardiovascular disease. Finally, the development of XAV-939 as a therapeutic agent for cancer, neurodegenerative diseases, and bone diseases is an important future direction.
Méthodes De Synthèse
The synthesis of XAV-939 involves several steps, including the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-3-methylbutan-1-ol to produce 2,4-dichloro-5-nitro-3-(2-hydroxy-3-methylbutan-1-yl)pyrimidine. The resulting compound is then reacted with 2-bromoacetophenone to produce 2,4-dichloro-5-nitro-3-(2-oxopropyl)-6-(2-phenylacetophenone)pyrimidine. Finally, the compound is reduced using palladium on carbon to produce XAV-939.
Applications De Recherche Scientifique
XAV-939 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and bone diseases. In cancer research, XAV-939 has been shown to inhibit the proliferation of cancer cells and induce apoptosis by blocking the Wnt signaling pathway. XAV-939 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, XAV-939 has been shown to protect neurons from degeneration and improve cognitive function in animal models of Alzheimer's disease. In bone disease research, XAV-939 has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis.
Propriétés
IUPAC Name |
4,6,7-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-7-5-17-9-10(14-12(17)15(7)3)16(4)13(21)18(11(9)20)6-8(2)19/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXGGUCUVPHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)

![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)


![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)